molecular formula C20H16N2O4 B3209363 N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1058454-79-7

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3209363
CAS RN: 1058454-79-7
M. Wt: 348.4 g/mol
InChI Key: MCCGZWOKUURKQB-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential anticancer agent. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1), which is involved in the DNA damage response pathway. By inhibiting CHK1, N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death. In addition, N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and diarrhea in some patients. In addition, N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can also cause bone marrow suppression, which can lead to an increased risk of infections and bleeding.

Advantages and Limitations for Lab Experiments

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CHK1 inhibition. However, its low solubility and poor pharmacokinetic properties can make it challenging to use in in vivo studies. In addition, the cost of synthesizing N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be high, which may limit its availability for research purposes.

Future Directions

There are several future directions for the development of N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One potential application is in combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. In addition, further studies are needed to determine the optimal dosing and treatment schedule for N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide in clinical trials. Finally, the development of more potent and selective CHK1 inhibitors may lead to the discovery of new anticancer agents with improved therapeutic profiles.
Conclusion:
In conclusion, N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a promising small molecule inhibitor with potential as an anticancer agent. Its ability to inhibit CHK1 and enhance the efficacy of chemotherapy drugs makes it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action, optimize its dosing and treatment schedule, and explore its potential in combination therapy with other anticancer agents.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and gemcitabine.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-12(23)22-9-8-13-6-7-15(11-17(13)22)21-19(24)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-7,10-11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCGZWOKUURKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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